molecular formula C21H13ClN8 B277656 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine

4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine

Cat. No. B277656
M. Wt: 412.8 g/mol
InChI Key: UIGDWDQZYMZZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inhibiting the cell cycle progression and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of cancer cells. It has been reported to induce DNA damage, inhibit DNA synthesis, and disrupt the mitochondrial membrane potential in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine in lab experiments include its high potency and specificity towards cancer cells. However, the limitations include its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine. One of the potential directions is to investigate its potential as a therapeutic agent for other diseases such as fungal and bacterial infections. Another direction is to study its mechanism of action in more detail to understand its potential in cancer therapy. Additionally, the development of new synthetic methods for the compound could lead to the discovery of more potent analogs.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine has been reported using different methods. One of the commonly used methods is the reaction of 3-chloroaniline, 5-phenyltetrazole, 2-pyrazinecarboxaldehyde, and urea in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

The compound has shown potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry. Studies have shown that this compound has significant anticancer activity against various cancer cell lines. It has also been reported to have antifungal and antibacterial activity.

properties

Product Name

4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-(2-pyrazinyl)pyrimidine

Molecular Formula

C21H13ClN8

Molecular Weight

412.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(1-phenyltetrazol-5-yl)-2-pyrazin-2-ylpyrimidine

InChI

InChI=1S/C21H13ClN8/c22-15-6-4-5-14(11-15)19-17(12-25-20(26-19)18-13-23-9-10-24-18)21-27-28-29-30(21)16-7-2-1-3-8-16/h1-13H

InChI Key

UIGDWDQZYMZZQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)Cl)C5=NC=CN=C5

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC(=CC=C4)Cl)C5=NC=CN=C5

Origin of Product

United States

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